molecular formula C6H10ClNO2S B2581755 3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride CAS No. 1468821-69-3

3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride

Cat. No.: B2581755
CAS No.: 1468821-69-3
M. Wt: 195.66
InChI Key: NIWGOGWEGOXBHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-Cyano-3,3-dimethylpropane-1-sulfonic acid with thionyl chloride (SOCl2) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Cyano-3,3-dimethylpropane-1-sulfonic acid+SOCl23-Cyano-3,3-dimethylpropane-1-sulfonyl chloride+SO2+HCl\text{3-Cyano-3,3-dimethylpropane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Cyano-3,3-dimethylpropane-1-sulfonic acid+SOCl2​→3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride+SO2​+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Comparison with Similar Compounds

3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and cyano-containing compounds. Similar compounds include:

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.

    3-Cyano-3-methylbutane-1-sulfonyl chloride: A structurally similar compound with a different branching pattern.

The uniqueness of this compound lies in its highly branched structure and the presence of both cyano and sulfonyl chloride groups, which provide versatile reactivity and potential for diverse applications .

Properties

IUPAC Name

3-cyano-3-methylbutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO2S/c1-6(2,5-8)3-4-11(7,9)10/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWGOGWEGOXBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCS(=O)(=O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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